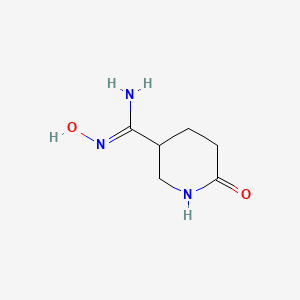

N'-Hydroxy-6-oxopiperidine-3-carboximidamide

Description

N'-Hydroxy-6-oxopiperidine-3-carboximidamide (CAS: 1937230-70-0) is a heterocyclic organic compound with the molecular formula C₆H₁₁N₃O₂ and a molecular weight of 157.17 g/mol. Its structure features a piperidine ring substituted with a hydroxyimino (N'-hydroxy) group at position 3 and a ketone (6-oxo) group at position 6 (SMILES: C1CC(=O)NCC1C(=NO)N) . This compound is primarily utilized as a building block in pharmaceutical and chemical synthesis, offering versatility due to its reactive functional groups. It is supplied by Arctom Scientific with a purity of 95% and is cataloged under MDL number MFCD31667918 .

Properties

IUPAC Name |

N'-hydroxy-6-oxopiperidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-6(9-11)4-1-2-5(10)8-3-4/h4,11H,1-3H2,(H2,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRKJKLLAADWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NCC1/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-6-oxopiperidine-3-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine and other reagents. One common method includes the following steps:

Starting Material: Piperidine-3-carboxylic acid is used as the starting material.

Hydroxylamine Reaction: The piperidine-3-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Cyclization: The resulting intermediate undergoes cyclization to form N’-Hydroxy-6-oxopiperidine-3-carboximidamide.

Industrial Production Methods

Industrial production methods for N’-Hydroxy-6-oxopiperidine-3-carboximidamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.

Scientific Research Applications

Scientific Research Applications

-

Synthesis Intermediate :

N'-Hydroxy-6-oxopiperidine-3-carboximidamide serves as an intermediate in the synthesis of more complex molecules, facilitating the development of various chemical compounds. -

Biological Research :

The compound is investigated for its interactions with biological macromolecules, including enzymes and receptors, which may lead to potential therapeutic applications. -

Medicinal Chemistry :

Ongoing research explores its potential as a therapeutic agent for treating diseases, particularly in drug development targeting specific biological pathways. -

Industrial Applications :

It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical structure that allows for various interactions.

Biological Activities

Research has identified several significant biological activities associated with this compound:

-

Antibacterial Activity :

The compound exhibits antibacterial properties against strains such as E. faecalis and K. pneumoniae, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics. -

Anticancer Activity :

Studies show that it induces apoptosis in cancer cell lines (e.g., MCF-7 and HCT-116), with IC50 values suggesting significant efficacy against specific cancer types. For example, an IC50 of 2.29 µM was reported against HCT-116 cells. -

Anti-inflammatory Effects :

In vitro studies indicate that this compound can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against Pseudomonas aeruginosa versus ceftriaxone. The results showed inhibition zones of 29 mm for the compound compared to 30 mm for ceftriaxone, indicating similar potency.

Case Study 2: Cytotoxicity in Cancer Cells

In controlled experiments, the compound was tested on various cancer cell lines (MCF-7, HepG2, PC3). Results indicated significant reduction in cell viability in a dose-dependent manner, particularly in PC3 cells, highlighting its anticancer potential.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboximidamide group can interact with nucleophiles, affecting various biochemical processes.

Comparison with Similar Compounds

1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide

- Molecular Formula : C₈H₁₅N₃O₂

- Molecular Weight : 265.22 g/mol

- CAS Number : 1931900-04-7

- Key Features : This analog introduces an ethyl group at position 1 of the piperidine ring, increasing its hydrophobicity compared to the parent compound. The ethyl substitution may enhance membrane permeability in drug design.

- Source : Enamine Ltd. lists this derivative as a building block with MDL number MFCD07809017 .

N'-Hydroxypiperidine-3-carboximidamide

N'-Hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

- Molecular Formula : C₁₁H₁₆N₄O

- Molecular Weight : 220.28 g/mol

- CAS Number : CID 24700251

- Key Features: Replaces the piperidine ring with a pyridine core and introduces a piperidinyl substituent at position 4.

- Source : Structural data and collision cross-section predictions are available via PubChem .

(Z)-N'-Hydroxy-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboximidamide

- Key Features : Features a dihydropyridine ring with methyl substituents at positions 4 and 6, along with a 2-oxo group. The conjugated system and methyl groups may influence electronic properties and steric hindrance.

- Source : Marketed by Pharmint for research applications .

Tabulated Comparison of Key Properties

Notes on Discrepancies and Limitations

- Further verification is recommended.

- Purity Data : Most compounds are supplied at 95% purity, which is standard for research chemicals but may require additional purification for sensitive applications .

Biological Activity

N'-Hydroxy-6-oxopiperidine-3-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, structure-activity relationships, and relevant case studies, emphasizing its role as a pharmacological agent.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyl group and a carboximidamide moiety. The chemical formula is , indicating the presence of nitrogen and oxygen functionalities that may influence its biological activity.

1. Inhibition of Enzymatic Activity

Research has shown that compounds related to this compound exhibit significant inhibition of various enzymes. For instance, studies on structural analogs have indicated their potential as inhibitors of tankyrases (TNKS), which are involved in telomere maintenance and cancer progression. The inhibition of TNKS can lead to reduced cancer cell proliferation, making these compounds valuable in cancer therapy .

2. Antidiabetic Properties

Another area of interest is the antidiabetic potential of N'-Hydroxy-6-oxopiperidine derivatives. Inhibitory assays against α-glucosidase and α-amylase have demonstrated that certain derivatives can effectively lower blood glucose levels by inhibiting carbohydrate digestion . This mechanism is crucial for managing diabetes by preventing postprandial hyperglycemia.

3. Neuroprotective Effects

Preliminary studies suggest that compounds similar to N'-Hydroxy-6-oxopiperidine may provide neuroprotective benefits. These effects are attributed to their ability to modulate signaling pathways involved in neuronal survival, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Cancer Cell Viability

A study evaluated the effect of N'-Hydroxy-6-oxopiperidine derivatives on HT29 colon cancer cells. The results indicated that compounds with higher TNKS inhibition correlated with decreased cell viability, suggesting a promising anti-cancer profile .

Case Study 2: Antidiabetic Activity Assessment

In vitro assays were conducted to assess the antidiabetic activity of synthesized piperidine derivatives. The results showed a significant reduction in glucose levels in treated cell lines compared to controls, supporting the hypothesis that these compounds could be developed into antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-Hydroxy-6-oxopiperidine-3-carboximidamide, and how can purity be validated?

- Methodology : Synthesis typically involves cyclocondensation of hydroxyamine derivatives with cyclic ketones, followed by carboximidamide functionalization. Key intermediates should be monitored via thin-layer chromatography (TLC). Purity validation requires reversed-phase HPLC with UV detection (λ = 210–260 nm), comparing retention times against reference standards. Quantification via area normalization ensures ≥98% purity, as demonstrated in analogous compounds .

- Critical Step : Optimize reaction pH (6.5–7.5) to prevent imidamide hydrolysis.

Q. How should researchers handle this compound to ensure safety?

- Safety Protocols : Use fume hoods for weighing and synthesis to avoid dust inhalation (S22). Wear nitrile gloves and safety goggles (S24/25) to prevent skin/eye contact . Store in airtight containers at –20°C under inert gas (argon) to minimize degradation .

- Risk Mitigation : Conduct stability tests under varying temperatures and humidity to identify decomposition thresholds.

Q. What analytical techniques are optimal for characterizing this compound’s structure and stability?

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular ion verification (theoretical m/z: 265.22) and ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and oxo/imine groups .

- Stability Analysis : Accelerated degradation studies via thermal gravimetric analysis (TGA) and dynamic light scattering (DLS) under oxidative conditions (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with known catalysts (e.g., N-hydroxysuccinimide derivatives) to infer reaction pathways .

- Validation : Cross-reference computed activation energies with experimental kinetic data from stopped-flow spectroscopy.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Systematic Review : Conduct meta-analysis of dose-response curves across studies, adjusting for variables like cell line viability (e.g., MTT vs. ATP assays) and solvent effects (DMSO vs. aqueous buffers) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., hypoxia vs. normoxia) to isolate confounding factors .

Q. Are there known catalytic mechanisms involving this compound in enzyme-mimetic systems?

- Hypothesis Testing : Investigate its role as a transition-state analog in hydrolase or transferase assays. Use X-ray crystallography to resolve binding modes in active sites .

- Mechanistic Insight : Monitor intermediate formation via stopped-flow IR spectroscopy during substrate turnover .

Methodological Guidelines

- Experimental Design : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity (R² > 0.995), and precision (RSD < 2%) .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish signal noise from biologically relevant trends in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.